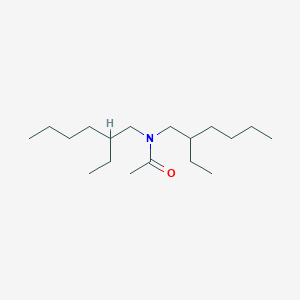

Acetamide, N,N-bis(2-ethylhexyl)-

Descripción general

Descripción

Acetamide, N,N-bis(2-ethylhexyl)-: is an organic compound that belongs to the class of amides. It is characterized by the presence of two 2-ethylhexyl groups attached to the nitrogen atom of the acetamide moiety. This compound is known for its unique chemical properties and has found applications in various fields, including industrial processes and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of acetamide with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

CH3CONH2+2C8H17NH2→CH3CON(C8H17)2+2NH3

Industrial Production Methods: In industrial settings, the production of Acetamide, N,N-bis(2-ethylhexyl)- involves large-scale synthesis using similar reaction conditions. The process is optimized to achieve high yields and purity of the final product. The reaction is typically carried out in a solvent medium, and the product is purified through distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Acetamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, leading to the formation of various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

Substitution: It can participate in substitution reactions where one or both of the 2-ethylhexyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: New compounds with different functional groups replacing the 2-ethylhexyl groups.

Aplicaciones Científicas De Investigación

N,N-bis(2-ethylhexyl)-2-methylpropanamide, a synthetic compound with an amide functional group and two long alkyl chains, is primarily used in metal ion extraction from aqueous solutions. Its IUPAC name is N,N-bis(2-ethylhexyl)-2-methylpropanamide, and its chemical formula is C₁₄H₂₈N₂O. It functions as a ligand by forming complexes with various metal ions, including lithium.

Applications

- Metal Ion Extraction N,N-bis(2-ethylhexyl)-2-methylpropanamide is widely used in hydrometallurgical processes for extracting valuable metals from ores or solutions.

- Separation Membranes This compound is also utilized in separation membranes.

N,N-bis(2-ethylhexyl)-2-methylpropanamide's structure enhances its ability to extract certain metals more efficiently than its counterparts. Examples of related compounds include:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| N,N-di(2-ethylhexyl)acetamide | Two ethylhexyl groups attached to acetamide | Often used in solvent extraction |

| N,N-bis(2-ethylhexyl)formamide | Two ethylhexyl groups attached to formamide | Exhibits different solubility properties |

| N,N-bis(4-methylpentyl)propanamide | Long alkyl chains similar to N,N-bis(2-ethylhexyl)-2-methylpropanamide | Different selectivity in metal ion binding |

Mecanismo De Acción

The mechanism of action of Acetamide, N,N-bis(2-ethylhexyl)- involves its interaction with various molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

- Acetamide, N,N-dimethyl-

- Acetamide, N,N-diethyl-

- Acetamide, N,N-dibutyl-

Comparison:

- Acetamide, N,N-bis(2-ethylhexyl)- is unique due to the presence of two bulky 2-ethylhexyl groups, which impart distinct chemical and physical properties compared to other acetamides.

- Acetamide, N,N-dimethyl- and Acetamide, N,N-diethyl- have smaller alkyl groups, resulting in different solubility and reactivity profiles.

- Acetamide, N,N-dibutyl- has intermediate properties between the smaller alkyl-substituted acetamides and Acetamide, N,N-bis(2-ethylhexyl)-.

Actividad Biológica

Acetamide, N,N-bis(2-ethylhexyl)-, a compound with the molecular formula CHNO, has garnered attention for its diverse biological activities. This article explores its biological effects, including toxicity, antimicrobial properties, and potential therapeutic applications, supported by various studies and data.

Overview of Acetamide, N,N-bis(2-ethylhexyl)-

Acetamide derivatives have been studied for their solvent properties and biological effects. Specifically, N,N-bis(2-ethylhexyl)-acetamide is noted for its low environmental toxicity and potential hepatotoxicity upon high exposure levels . The compound's structure suggests potential interactions with biological membranes, which may influence its biological activity.

1. Toxicity Profiles

Research indicates that acetamides can exhibit significant toxicity under certain conditions. For instance:

- Liver Damage : High doses of acetamides can lead to liver damage in various animal models. The liver is identified as a primary target organ for toxicity, with damage correlating to the amount absorbed .

- Embryotoxicity : High doses have shown embryotoxic effects in sensitive species, indicating potential risks during pregnancy .

2. Antimicrobial Properties

Acetamides have been evaluated for their antibacterial activity against various pathogens:

- Antibacterial Activity : A study highlighted that certain acetamide derivatives demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to N,N-bis(2-ethylhexyl)-acetamide exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics like levofloxacin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2b | < 25 | E. coli |

| 2i | = 25 | S. aureus |

| 2g | < 50 | B. subtilis |

3. Potential Therapeutic Applications

The therapeutic potential of acetamides is being explored in various domains:

- Cancer Chemotherapy : Some studies suggest that acetamides may be evaluated for their anticancer properties due to their ability to induce cytotoxicity in cancer cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with cellular pathways associated with apoptosis and cell proliferation.

Case Study 1: Hepatotoxicity Assessment

A comprehensive evaluation of the hepatotoxic effects of acetamide derivatives was conducted using rodent models. Results indicated a dose-dependent relationship between exposure levels and liver damage markers, emphasizing the need for careful monitoring in industrial applications .

Case Study 2: Antibacterial Efficacy

In vitro studies assessed the antibacterial efficacy of several acetamide derivatives against common pathogens. The results showed that specific structural modifications enhanced antibacterial activity significantly compared to unmodified compounds .

Propiedades

IUPAC Name |

N,N-bis(2-ethylhexyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-6-10-12-17(8-3)14-19(16(5)20)15-18(9-4)13-11-7-2/h17-18H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGFVPGVMMBATJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CC(CC)CCCC)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579204 | |

| Record name | N,N-Bis(2-ethylhexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102769-39-1 | |

| Record name | N,N-Bis(2-ethylhexyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.